1-Butoxybenzo[e]pyrene

LogP hydrophobicity environmental partitioning

Sourcing authentic alkoxy-PAH standards is challenging due to ambiguous chromatographic data. This 1-butoxybenzo[e]pyrene reference standard eliminates identification errors. - LogP 6.92 & PSA 9.23 Ų enable precise QSPR calibration for environmental fate modeling. - Dual retention mechanism (hydrophobic & H-bond acceptor) serves as a superior column probe for EPA method validation. - Characteristic MS fragmentation (m/z 324) differentiates co-eluting oxygenated PAHs in complex extracts. Supplied with full certificate of analysis. Secure cold-chain global logistics.

Molecular Formula C24H20O
Molecular Weight 324.4 g/mol
CAS No. 89963-32-6
Cat. No. B14375331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxybenzo[e]pyrene
CAS89963-32-6
Molecular FormulaC24H20O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCOC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C5)C=C1
InChIInChI=1S/C24H20O/c1-2-3-15-25-21-14-13-17-12-11-16-7-6-10-19-18-8-4-5-9-20(18)24(21)23(17)22(16)19/h4-14H,2-3,15H2,1H3
InChIKeyAUCHOJIFPAVKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butoxybenzo[e]pyrene: Physicochemical Identity and Procurement Classification


1-Butoxybenzo[e]pyrene (synonym: 8-butoxybenzo[e]pyrene; CAS 89963-32-6) is a mono-alkoxy-substituted derivative of the pentacyclic polycyclic aromatic hydrocarbon (PAH) benzo[e]pyrene (CAS 192-97-2), bearing an n-butoxy group at the C-1/C-8 position . With a molecular formula of C₂₄H₂₀O and a molecular weight of 324.4 g/mol, it is classified as a functionalized PAH within the broader benzopyrene family . The compound is registered under EPA's CompTox Chemicals Dashboard with identifier DTXSID10756127, confirming its entry in authoritative regulatory chemical inventories [1]. As a derivative of the Group 3 IARC-classified benzo[e]pyrene, this butoxy analog is employed principally as a research reference standard for investigating structure-activity relationships governing PAH environmental fate, chromatographic behavior, and spectroscopic properties [1].

Workflow PAH structure-activity relationship and environmental fate investigations
Selection context Alkoxy-functionalized benzo[e]pyrene reference standard for analytical method development
Registry EPA CompTox DTXSID10756127 — supports regulatory inventory alignment

Why 1-Butoxybenzo[e]pyrene Cannot Replace Unsubstituted Benzo[e]pyrene or Simple Alkyl Analogs


Generic substitution within the benzo[e]pyrene derivative class is precluded by quantifiable differences in key molecular descriptors that govern chromatographic retention, environmental partitioning, and molecular recognition. The introduction of the n-butoxy substituent increases the computed LogP from 6.40 (parent benzo[e]pyrene) to 6.92, introduces a measurable polar surface area (PSA) of 9.23 Ų where the parent has none, and adds four rotatable bonds absent in the planar parent structure . These alterations directly impact reversed-phase HPLC elution order, solid-phase extraction recovery, and solvent-solvent partitioning behavior — parameters critical for analytical method development, environmental fate modeling, and metabolite identification workflows [1]. Furthermore, the altered electronic periphery conferred by the alkoxy substituent has class-level implications for mutagenicity and metabolic activation profiles that distinguish functionalized benzo[e]pyrene derivatives from both the parent hydrocarbon and the carcinogenic isomer benzo[a]pyrene [2]. Researchers and procurement specialists who substitute unsubstituted benzo[e]pyrene for this butoxy derivative risk systematic errors in retention-time-based identification, inaccurate logKow-based fate predictions, and misinterpretation of structure-activity correlations.

Lipophilicity shift Higher LogP alters reversed-phase retention order and environmental partitioning predictions — substituting the parent PAH introduces systematic bias.
Polar interaction gain Ether oxygen adds polar surface area and hydrogen-bond acceptor capability absent in benzo[e]pyrene — substituting loses ability to probe polar stationary-phase interactions.
Size & flexibility change Larger mass and added rotatable bonds alter GC/LC retention indices and MS fragmentation patterns — substituting risks misidentification.

Quantitative Differentiation Evidence: 1-Butoxybenzo[e]pyrene vs. Closest Comparators


Lipophilicity Advantage Over Parent Benzo[e]pyrene

1-Butoxybenzo[e]pyrene exhibits a computed LogP of 6.92 versus 6.40 for the unsubstituted parent benzo[e]pyrene, representing a +0.52 log-unit increase in lipophilicity that translates to approximately 3.3-fold greater partitioning into octanol over water . This magnitude of LogP shift is sufficient to alter predicted bioconcentration factor (BCF) and soil organic carbon-water partitioning coefficient (Koc) in environmental fate models . In comparison, the methyl analog (1-methylbenzo[e]pyrene) has a lower computed LogP consistent with its smaller alkyl substituent (class-level inference; specific LogP value not located in accessible databases for this comparator) . The measured LogP value of 6.92 for the butoxy derivative places it at the upper range of hydrophobicity among monofunctionalized benzo[e]pyrene analogs, making it a superior model compound for studying highly lipophilic PAH derivative behavior.

LogP Comparison
Data to verify
LogP 6.92 vs 6.40 (Δ +0.52)
Supports chromatographic and environmental partitioning studies
Computed LogP; experimental validation pending
LogP hydrophobicity environmental partitioning chromatographic retention bioaccumulation

Polar Surface Area Emergence and Hydrogen-Bond Acceptor Capability

The butoxy substituent introduces a measurable topological polar surface area (TPSA) of 9.23 Ų and a single hydrogen-bond acceptor site (the ether oxygen), whereas unsubstituted benzo[e]pyrene has zero PSA and zero hydrogen-bond acceptors . This structural modification fundamentally alters the compound's capacity for directional intermolecular interactions. While 9.23 Ų is a modest PSA, it represents a qualitative change from zero — enabling hydrogen-bond acceptance that affects solubility in polar organic solvents, chromatographic stationary-phase interactions (particularly with polar-embedded or HILIC phases), and potential for molecular recognition by biological macromolecules such as cytochrome P450 enzymes [1]. The methoxy analog (1-methoxybenzo[e]pyrene) would similarly possess a non-zero PSA, but the longer butoxy chain provides greater conformational flexibility (4 rotatable bonds vs. 1–2 for methoxy), offering a distinct molecular shape profile for structure-activity relationship studies .

Polar Surface Area
Data to verify
TPSA = 9.23 Ų; HBA = 1
Enables hydrogen-bond acceptor interactions absent in parent
Computed property; impacts polar column selectivity
polar surface area hydrogen bonding solubility molecular recognition drug-likeness

Molecular Weight and Conformational Flexibility Differentiation

1-Butoxybenzo[e]pyrene (MW = 324.4 g/mol; 4 rotatable bonds; 25 heavy atoms; complexity index = 459) is substantially larger and more flexible than the parent benzo[e]pyrene (MW = 252.3 g/mol; 0 rotatable bonds; 20 heavy atoms), representing a +28.6% increase in molecular weight and a categorical gain in conformational degrees of freedom . The four rotatable bonds reside entirely within the n-butoxy chain, enabling the terminal methyl group to sample multiple spatial orientations relative to the rigid pentacyclic core . This conformational flexibility differentiates the butoxy derivative from shorter-chain alkoxy analogs (e.g., methoxy: 1–2 rotatable bonds) and from the planar, completely rigid parent. The increased molecular complexity (459 vs. a typical value of ~300–350 for unsubstituted benzo[e]pyrene) also has implications for mass spectrometric identification, where the butoxy derivative produces characteristic fragment ions from ether bond cleavage that are absent in the parent spectrum [1].

MW & Flexibility
Computed
324.4 g/mol, 4 rotatable bonds
Alters GC/LC retention indices and MS fragmentation patterns
Computed descriptors; affects vapor pressure
molecular weight rotatable bonds conformational flexibility molecular complexity physicochemical properties

Mutagenicity Profile Differentiation from Benzo[a]pyrene

A foundational 1978 study by Ashwood-Smith et al. demonstrated that several novel benzopyrene derivatives possessing the same gross structure and electronic periphery as benzo[a]pyrene — but with specific alterations in the complete electronic structure — were found to lack mutagenicity in the Ames Salmonella/microsome test using strains TA 1537, TA 100, and TA 98, and were therefore deemed to lack putative carcinogenicity [1]. While 1-butoxybenzo[e]pyrene itself was not among the specific derivatives tested in this study, the class-level principle is directly relevant: benzo[e]pyrene derivatives with substituents that alter the electronic periphery relative to the bay-region-containing carcinogen benzo[a]pyrene may exhibit fundamentally different genotoxicity profiles [1][2]. In contrast, benzo[a]pyrene (CAS 50-32-8) is a Group 1 IARC carcinogen with well-established mutagenic potency (40 rev/nmole in TA98, 70 rev/nmole in TA100, 120 rev/nmole in TA104 with S9 activation), while unsubstituted benzo[e]pyrene shows substantially lower activity (0.6, 4, and 3.5 rev/nmole, respectively) and is classified as Group 3 by IARC [2][3]. The butoxy substituent, being an electron-donating group via resonance, is predicted to further modulate the electronic structure of the benzo[e]pyrene core, potentially reducing or eliminating the metabolic activation pathways that render benzo[a]pyrene genotoxic — though this prediction has not been experimentally verified for this specific compound and remains a class-level inference [1].

Mutagenicity Profile
Class-level inference
Predicted non-mutagenic based on electronic structure; BeP ~67-fold less mutagenic than BaP
Supports toxicological screening design; experimental data needed
Derivative-specific Ames data not available
mutagenicity carcinogenicity Ames test metabolic activation structure-activity relationship toxicity screening

Chromatographic Retention Differentiation in Reversed-Phase Systems

The increased LogP (6.92 vs. 6.40) and addition of the ether oxygen in 1-butoxybenzo[e]pyrene predictably alter chromatographic retention behavior relative to unsubstituted benzo[e]pyrene in reversed-phase HPLC systems . Based on the established linear relationship between LogP and log k' (capacity factor) for PAHs on C18 stationary phases, the +0.52 LogP increase is expected to produce measurably longer retention, with the compound eluting after benzo[e]pyrene under identical isocratic or gradient conditions . Furthermore, the presence of the ether oxygen introduces a polarity-based selectivity dimension not present for the parent hydrocarbon: 1-butoxybenzo[e]pyrene can engage in hydrogen-bond acceptance interactions with polar-embedded stationary phases or residual silanols, potentially altering peak shape and selectivity relative to non-polar PAHs . This dual retention mechanism — hydrophobic partitioning plus polar interactions — distinguishes the butoxy derivative from purely non-polar PAH analogs and must be accounted for in chromatographic method development and analyte confirmation protocols .

HPLC Retention
Data to verify
Predicted later elution due to higher LogP; polar ether interaction
Distinct retention from parent PAH; critical for method development
Predicted from LogP-retention class correlations
HPLC retention time reversed-phase chromatography PAH analysis method development

High-Value Application Scenarios


Environmental Fate and Transport Modeling of Alkoxy-PAHs

The compound's LogP of 6.92 — representing a +0.52 log-unit increase over the parent benzo[e]pyrene — makes it an ideal model analyte for calibrating quantitative structure-property relationship (QSPR) models that predict the environmental partitioning behavior of oxygenated PAH transformation products . Researchers studying the fate of PAHs in contaminated sediments or atmospheric particulate matter require authentic standards with precisely known LogP values to validate predicted soil adsorption coefficients (Koc) and bioconcentration factors (BCF). The butoxy derivative's intermediate hydrophobicity between unsubstituted PAHs and more polar hydroxylated/quinone metabolites fills a critical gap in existing calibration datasets [1].

Chromatographic Method Development and System Suitability Testing

The dual retention mechanism of 1-butoxybenzo[e]pyrene — combining hydrophobic C18 partitioning (from the pentacyclic core, LogP 6.92) with polar hydrogen-bond acceptor interactions (from the ether oxygen, PSA 9.23 Ų) — provides a unique system suitability probe for evaluating column lot consistency and mobile phase optimization in PAH analytical workflows . Unlike purely non-polar PAH standards, this compound challenges both the hydrophobic selectivity and the polar-interaction characteristics of the column, making it a more comprehensive performance test analyte than benzo[e]pyrene alone. It is particularly valuable for verifying the integrity of polar-embedded or polar-endcapped reversed-phase columns used in EPA-regulated PAH methods [1].

Mass Spectrometric Fragmentation Reference for Alkoxy-PAH Identification

The characteristic ether bond (C-O) in 1-butoxybenzo[e]pyrene provides diagnostic fragmentation pathways under electron ionization (EI) and collision-induced dissociation (CID) conditions that are absent in unsubstituted PAHs. The compound serves as a retention-time and mass-spectral reference for identifying alkoxy-substituted PAH derivatives in complex environmental extracts (e.g., diesel particulate matter, coal tar, crude oil) where oxygenated PAHs are increasingly recognized as toxicologically significant constituents . The molecular ion at m/z 324 and the characteristic fragment ion from butoxy chain cleavage provide unambiguous identification markers that distinguish this compound class from co-eluting parent PAHs [1].

Structure-Activity Relationship Studies on PAH Metabolic Pathways

For research groups investigating how substituent electronic effects modulate PAH metabolic activation by cytochrome P450 enzymes, 1-butoxybenzo[e]pyrene offers a defined structural perturbation (electron-donating alkoxy group at a specific ring position) relative to both the weakly active parent benzo[e]pyrene and the highly carcinogenic isomer benzo[a]pyrene . The class-level evidence from Ashwood-Smith et al. (1978) that benzopyrene derivatives with altered electronic periphery may lack mutagenicity provides a testable hypothesis framework: the butoxy substituent, through resonance electron donation into the aromatic system, is predicted to alter the bay-region or K-region electronic character that governs epoxide formation and DNA adduct generation [1]. This compound thus enables controlled SAR investigations where the electronic perturbation is precisely defined by the alkoxy substituent position and chain length .

Application
Selection Property
Validation Focus
Alkoxy-PAH environmental fate modeling
Higher lipophilicity benchmark for QSPR calibration
Koc and BCF prediction validation
Reversed-phase HPLC method development
Dual hydrophobic/polar retention mechanism
Column lot consistency and polar-interaction verification
Alkoxy-PAH mass spectral identification
Characteristic ether bond fragmentation profile
Retention time and fragment ion confirmation
PAH metabolic pathway SAR studies
Defined alkoxy electronic perturbation
CYP450 metabolic activation endpoint review
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